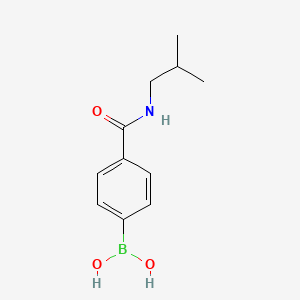

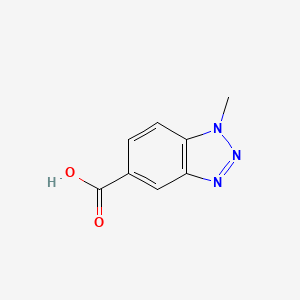

4,5-Dimethoxy-2-nitrobenzamide

概要

説明

4,5-Dimethoxy-2-nitrobenzamide is a nitroaromatic compound . It has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .

Synthesis Analysis

The synthesis of 4,5-Dimethoxy-2-nitrobenzamide involves the use of 4,5-Dimethoxy-2-nitrobenzoic acid . The compound is insoluble in water but soluble in DMSO and methanol .Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxy-2-nitrobenzamide is complex. It contains a total of 43 bond(s), including 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzoic acid, a precursor to 4,5-Dimethoxy-2-nitrobenzamide, reacts with organotin oxides/halides to yield organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-nitrobenzamide has a molecular weight of 226.19 . It is a solid at room temperature and should be stored at 4° C . Its melting point is between 189-192° C, and its boiling point is approximately 336.8° C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm^3, and the refractive index is predicted to be n 20D 1.57 .科学的研究の応用

Material Science: Synthesis of Advanced Materials

In material science, this compound is used as a precursor in synthesizing complex molecules. Its derivatives, such as 6,7-dimethoxyquinazoline , have applications in creating advanced materials with specific electronic or optical properties .

Environmental Science: Bioremediation

The related compound 4,5-Dimethoxy-2-nitrobenzoic acid has been utilized in studies involving soil bacteria that can degrade nitroaromatic compounds, which are significant in bioremediation efforts . This suggests that 4,5-Dimethoxy-2-nitrobenzamide could also play a role in environmental clean-up processes.

Analytical Chemistry: Chemical Analysis and Testing

In analytical chemistry, 4,5-Dimethoxy-2-nitrobenzamide can be used as a standard or reagent in various chemical analyses due to its well-defined properties and stability. It aids in the accurate measurement and identification of substances .

Biochemistry: Enzyme Inhibition Studies

This compound’s structure allows it to interact with enzymes, making it useful in studying enzyme inhibition, which is crucial in understanding metabolic pathways and designing drugs .

Pharmacology: Drug Development

In pharmacology, 4,5-Dimethoxy-2-nitrobenzamide is valuable in the synthesis of drug candidates. Its properties make it a suitable candidate for creating compounds with desired pharmacological effects .

Organic Synthesis: Catalysis and Reactions

It serves as a building block in organic synthesis, where it’s used to construct more complex molecules. Its nitro group, in particular, is a versatile functional group that can undergo various chemical reactions, making it a valuable compound in synthetic organic chemistry .

Central Nervous System Disorders: Alzheimer’s Research

Research indicates that derivatives of 4,5-Dimethoxy-2-nitrobenzamide have been synthesized and screened for their ability to scavenge free radicals and inhibit enzymes like acetylcholinesterase, which is significant in Alzheimer’s disease research .

Safety And Hazards

4,5-Dimethoxy-2-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

特性

IUPAC Name |

4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBGGQRDBYVDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371195 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-nitrobenzamide | |

CAS RN |

4959-60-8 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4,5-Dimethoxy-2-nitrobenzamide and how do they influence its crystal packing?

A1: 4,5-Dimethoxy-2-nitrobenzamide (C16H16N2O5) is a non-planar molecule []. This non-planarity is likely due to the presence of the methoxy and nitro groups on the benzene ring, which can cause steric hindrance. The crystal packing of this compound is stabilized by C—H⋯O and N—H⋯O hydrogen bond interactions. These interactions occur between the amide group (N—H) and the nitro or methoxy groups (O) of adjacent molecules, forming one-dimensional chains parallel to the a-axis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。